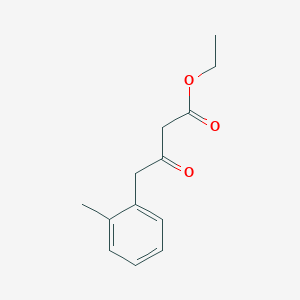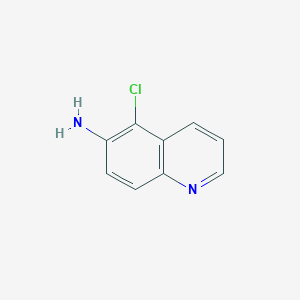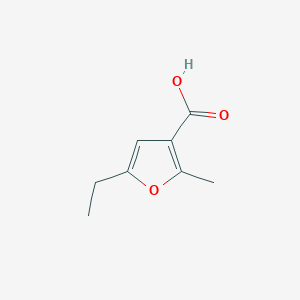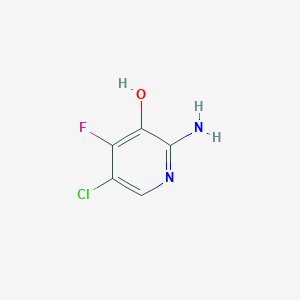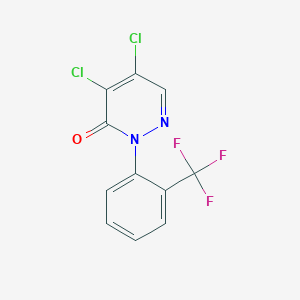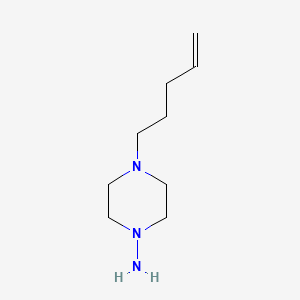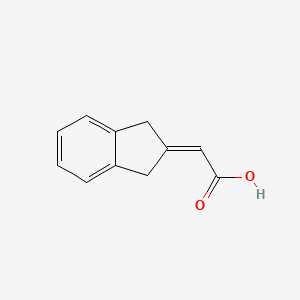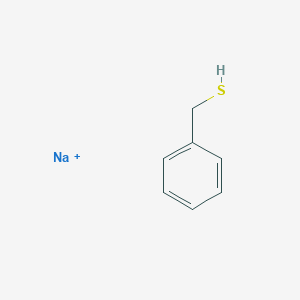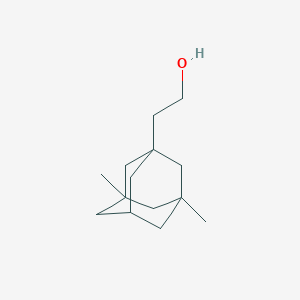
3,5-Dimethyl-1-adamantane-1-ethanol
描述
3,5-Dimethyl-1-adamantane-1-ethanol is a chemical compound belonging to the adamantane family, characterized by its unique tricyclic structure. This compound is known for its stability and rigidity, making it a valuable building block in various chemical syntheses and applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-adamantane-1-ethanol typically involves the bromination of 1,3-dimethyladamantane, followed by hydrolysis of the resulting 1-bromo-3,5-dimethyladamantane. This process is carried out in the presence of inorganic and organic bases . Another method involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide and 18-crown-6 as a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and hydrolysis processes, ensuring high yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions: 3,5-Dimethyl-1-adamantane-1-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated adamantane derivatives
科学研究应用
3,5-Dimethyl-1-adamantane-1-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials and coatings.
作用机制
The mechanism of action of 3,5-Dimethyl-1-adamantane-1-ethanol involves its interaction with molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, similar to other adamantane derivatives. For instance, it may influence dopamine release and uptake, contributing to its potential therapeutic effects in neurological disorders .
相似化合物的比较
- 1-Adamantaneethanol
- 1-Adamantanemethanol
- 1,3-Dimethyladamantane
- 1-Adamantanecarboxylic acid
Comparison: 3,5-Dimethyl-1-adamantane-1-ethanol stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties. Compared to 1-Adamantaneethanol and 1-Adamantanemethanol, it offers enhanced stability and reactivity, making it more suitable for specific applications in drug development and material science .
属性
IUPAC Name |
2-(3,5-dimethyl-1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)3-4-15/h11,15H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLNQUBFWFCMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60636001 | |
| Record name | 2-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60636001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50847-70-6 | |
| Record name | 2-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60636001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


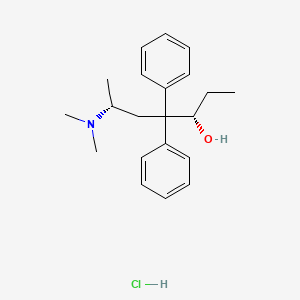
![(R)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]-2-methylisoquinoline](/img/structure/B1629477.png)

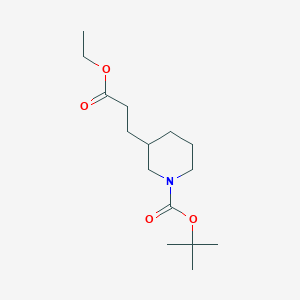
![1H-Furo[2,3-G]indazole](/img/structure/B1629482.png)
